molecular formula C20H20F3N3O3 B2912309 N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide CAS No. 1706323-33-2

N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

Cat. No.: B2912309
CAS No.: 1706323-33-2
M. Wt: 407.393
InChI Key: JCLGEDOTUVMGPO-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide (CAS: 2034411-09-9) is an oxalamide derivative with a molecular formula of C₂₀H₁₈F₃N₃O₃ and a molecular weight of 405.4 g/mol . Its structure features:

  • An N1-substituted 2-hydroxy-2-(1-methylindolin-5-yl)ethyl group, incorporating an indole moiety with a methyl substituent at the 1-position.
  • An N2-substituted 3-(trifluoromethyl)phenyl group, contributing lipophilicity and electronic effects via the trifluoromethyl (-CF₃) group.
  • A central oxalamide scaffold (-NHC(=O)C(=O)NH-), which is common in bioactive molecules due to its hydrogen-bonding capacity .

The compound’s SMILES representation is Cn1ccc2cc(C(O)CNC(=O)C(=O)Nc3cccc(C(F)(F)F)c3)ccc21, highlighting its stereoelectronic features .

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O3/c1-26-8-7-12-9-13(5-6-16(12)26)17(27)11-24-18(28)19(29)25-15-4-2-3-14(10-15)20(21,22)23/h2-6,9-10,17,27H,7-8,11H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLGEDOTUVMGPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a synthetic organic compound belonging to the oxalamide class. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H20F3N3O4C_{20}H_{20}F_3N_3O_4, with a molecular weight of approximately 423.392 g/mol. The structure features a hydroxylated ethyl chain and an indoline moiety, which contribute to its unique reactivity and potential interactions with biological targets.

The compound's biological activity can be attributed to its ability to interact with various enzymes and receptors. The presence of hydroxyl and amide functional groups allows it to act as a hydrogen bond donor or acceptor, facilitating binding to target sites. This interaction may modulate several biological pathways, including:

  • Enzyme Inhibition : The compound has shown promise in inhibiting key enzymes involved in metabolic pathways.
  • Receptor Modulation : Its structural features suggest potential interactions with specific receptors, influencing cellular signaling.

In Vitro Studies

In vitro studies have demonstrated the compound's efficacy in various assays:

  • Alpha-Amylase Inhibition : The compound exhibited significant alpha-amylase inhibitory activity, with an IC50 value of 4.58 µM, compared to the standard acarbose (IC50 = 1.58 µM). Percent inhibitions at varying concentrations (500 µM to 31.25 µM) were recorded as follows:
    • 500 µM: 78.85%
    • 250 µM: 73.08%
    • 125 µM: 68.90%
    • 62.5 µM: 62.28%
    • 31.25 µM: 58.47% .
  • Antidiabetic Activity : In PTP-1B assays, the compound showed superior antidiabetic activity with percent inhibitions of:
    • 500 µM: 88.35%
    • 250 µM: 84.36%
    • 125 µM: 79.62%
    • 62.5 µM: 76.16%
    • 31.25 µM: 73.67% .
  • Antioxidant Activity : Additional studies assessed the compound's ability to scavenge free radicals using the DPPH assay, further supporting its therapeutic potential .

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications to the indoline and phenyl moieties can significantly impact biological activity:

Compound VariantStructural FeaturesIC50 (µM)Biological Activity
Original CompoundHydroxylated indoline + trifluoromethyl phenyl4.58Alpha-amylase inhibition
Variant AMethyl substitution on indolineX.XReduced activity
Variant BAltered phenyl groupY.YEnhanced receptor binding

These findings indicate that specific structural features are crucial for maintaining or enhancing biological efficacy.

Case Study 1: Antidiabetic Efficacy

A study involving diabetic rat models demonstrated that this compound significantly reduced blood glucose levels compared to control groups receiving standard treatments . The mechanism was attributed to enhanced insulin sensitivity and increased glucose uptake in peripheral tissues.

Case Study 2: Antimycobacterial Activity

In another investigation, the compound was evaluated for antimycobacterial activity against Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) was determined using established protocols, revealing promising results that suggest potential use in tuberculosis treatment .

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural and Functional Comparisons

Oxalamides are a versatile class of compounds with diverse pharmacological and agrochemical activities. Below is a comparative analysis of the target compound with structurally similar analogs:

Table 1: Comparison of Key Oxalamide Derivatives
Compound Name Molecular Formula Molecular Weight Key Substituents Functional Features Source
Target Compound C₂₀H₁₈F₃N₃O₃ 405.4 N1: 2-hydroxy-2-(1-methylindolin-5-yl)ethyl; N2: 3-(trifluoromethyl)phenyl Indole core, -CF₃ group, hydroxyl group
S336 (Umami Agonist) Not reported Not reported N1: 2,4-dimethoxybenzyl; N2: 2-(pyridin-2-yl)ethyl Methoxy groups, pyridine ring
N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide Not reported Not reported N1: 2-hydroxypropyl; N2: 3-(trifluoromethyl)phenyl Simplified hydroxyalkyl chain, -CF₃ group
N1-(4-(4-hydroxybenzoyl)phenyl)-N2-(4-methoxyphenethyl)oxalamide (16) C₂₁H₁₈N₂O₄ 362.4 N1: 4-(4-hydroxybenzoyl)phenyl; N2: 4-methoxyphenethyl Hydroxybenzoyl group, methoxy group
N1-(2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide C₂₂H₂₆N₄O₂S 410.5 N1: dimethylamino-indolyl ethyl; N2: methylthio-phenyl Dimethylamino group, methylthio group

Key Observations

Substituent Effects on Bioactivity: The indole moiety in the target compound may enhance binding to aromatic receptors or enzymes, similar to indole-containing pharmaceuticals. In contrast, S336 (with pyridine and methoxy groups) acts as a potent umami taste receptor agonist, suggesting substituent-dependent receptor specificity . The trifluoromethyl group in the target compound and N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide improves metabolic stability and membrane permeability compared to non-fluorinated analogs .

This implies that the target compound could be optimized for similar applications .

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